8-Hydroxy-6-methoxy-10-methyl-1,3,4,10-tetrahydroacridin-9(2H)-one
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Overview
Description
8-Hydroxy-6-methoxy-10-methyl-1,2,3,4-tetrahydroacridin-9(10H)-one is a complex organic compound that belongs to the class of acridines. Acridines are known for their wide range of biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-6-methoxy-10-methyl-1,2,3,4-tetrahydroacridin-9(10H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with simple aromatic compounds.
Cyclization: Formation of the acridine core through cyclization reactions.
Functional Group Modifications: Introduction of hydroxy, methoxy, and methyl groups through various organic reactions such as alkylation, hydroxylation, and methylation.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-6-methoxy-10-methyl-1,2,3,4-tetrahydroacridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of the acridine core to form tetrahydroacridine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, or nucleophiles like amines.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce various functional groups onto the acridine core.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, possibly as a drug candidate.
Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 8-Hydroxy-6-methoxy-10-methyl-1,2,3,4-tetrahydroacridin-9(10H)-one would involve its interaction with molecular targets such as enzymes or receptors. The pathways involved might include:
Binding to DNA: Intercalation into DNA strands, affecting replication and transcription.
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Modulation: Modulating the activity of receptors on cell surfaces.
Comparison with Similar Compounds
Similar Compounds
Acridine: The parent compound of the acridine family.
9-Aminoacridine: Known for its antimicrobial properties.
Tacrine: Used in the treatment of Alzheimer’s disease.
Uniqueness
8-Hydroxy-6-methoxy-10-methyl-1,2,3,4-tetrahydroacridin-9(10H)-one is unique due to its specific functional groups, which may confer distinct biological activities or chemical reactivity compared to other acridine derivatives.
Properties
CAS No. |
88673-41-0 |
---|---|
Molecular Formula |
C15H17NO3 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
8-hydroxy-6-methoxy-10-methyl-1,2,3,4-tetrahydroacridin-9-one |
InChI |
InChI=1S/C15H17NO3/c1-16-11-6-4-3-5-10(11)15(18)14-12(16)7-9(19-2)8-13(14)17/h7-8,17H,3-6H2,1-2H3 |
InChI Key |
MCYRIXYRMSXYRE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CCCC2)C(=O)C3=C1C=C(C=C3O)OC |
Origin of Product |
United States |
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